2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one
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Overview
Description
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) is a four-membered heterocyclic compound containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its distinctive structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride .
Industrial Production Methods
Industrial production of azetidines often employs scalable and efficient synthetic routes. For instance, the use of microwave irradiation for cyclocondensation reactions provides a rapid and high-yielding method for producing azetidines . The reduction of azetidinones with lithium aluminium hydride is another industrially relevant method due to its effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction of azetidines typically involves the use of strong reducing agents like lithium aluminium hydride.
Substitution: Azetidines can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride is frequently used for the reduction of azetidines.
Substitution: Nucleophiles such as amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides from oxidation, reduced azetidines from reduction, and substituted azetidines from nucleophilic substitution .
Scientific Research Applications
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) involves its interaction with molecular targets through its reactive nitrogen atom. The ring strain in azetidines facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity compared to azetidines.
Uniqueness
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
73512-39-7 |
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Molecular Formula |
C8H13Cl2NO |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO/c1-5-4-8(2,3)11(5)7(12)6(9)10/h5-6H,4H2,1-3H3 |
InChI Key |
HBZIOXZTIXRRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N1C(=O)C(Cl)Cl)(C)C |
Origin of Product |
United States |
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